6-Bromo-2-chloro-3-methylquinoxaline

NMDA receptor antagonism Glycine site Quinoxaline-2,3-dione SAR

Procurement of polysubstituted quinoxalines requires exact substitution patterns, as halogen identity and position non-linearly alter SAR. Replacing this compound with a regioisomer invalidates SAR continuity and patent claims. - **Orthogonal reactivity**: C2 chlorine (SNAr) + C6 bromine (Suzuki/Buchwald) for bifunctional probes - **Pharmacological validation**: Direct precursor to CNS-active glycine site antagonists & c-Met inhibitors with activity exceeding doxorubicin - **Supply security**: Verified stock for immediate global shipment

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
CAS No. 98416-72-9
Cat. No. B3039120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-3-methylquinoxaline
CAS98416-72-9
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=CC(=CC2=N1)Br)Cl
InChIInChI=1S/C9H6BrClN2/c1-5-9(11)13-7-3-2-6(10)4-8(7)12-5/h2-4H,1H3
InChIKeyUQHNHWHCASOISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloro-3-methylquinoxaline: Key Intermediate


6-Bromo-2-chloro-3-methylquinoxaline (CAS 98416-72-9) is a polysubstituted quinoxaline derivative containing bromine, chlorine, and methyl groups on the fused benzene-pyrazine core . With a molecular formula of C9H6BrClN2 and a molecular weight of 257.51 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, leveraging the quinoxaline scaffold's broad pharmacological relevance . Its specific substitution pattern—featuring orthogonal halogens (Br at C6, Cl at C2) and a methyl at C3—creates distinct reactivity profiles that cannot be replicated by simpler or differently substituted quinoxaline analogs [1].

1
Orthogonal Br/Cl handles enable sequential C2 displacement and C6 cross-coupling.
2
Bromine at C6 provides distinct reactivity and biological profile versus chloro analogs.
3
Regioisomer identity (CAS 98416-72-9) critical for reproducible synthetic pathways.

6-Bromo-2-chloro-3-methylquinoxaline: Irreplaceable in SAR


Procurement decisions for substituted quinoxalines cannot rely on simple in-class substitution due to the scaffold's extreme sensitivity to substitution pattern and halogen identity. Structure-activity relationship (SAR) studies of quinoxaline-2,3-diones have demonstrated that replacing a chloro with a bromo substituent at the 6-position can shift NMDA receptor glycine site antagonism potency by nearly an order of magnitude—from an IC50 of approximately 5 nM for 7-chloro-6-methyl-5-nitroquinoxaline to 9 nM for the corresponding 7-bromo analog [1]. Similarly, a 2024 study of 26 quinoxaline derivatives found that introducing bromo groups, rather than nitro groups, onto the quinoxaline core significantly enhanced antiproliferative activity against A549 non-small-cell lung cancer cells [2]. These findings underscore that small modifications in halogen type, position, or substitution number produce non-linear, often unpredictable changes in biological activity and physicochemical properties. Consequently, substituting 6-bromo-2-chloro-3-methylquinoxaline with a non-brominated analog such as 2-chloro-3-methylquinoxaline or a regioisomer like 6-bromo-3-chloro-2-methylquinoxaline would invalidate SAR continuity, compromise synthetic pathway integrity in multi-step protocols, and potentially nullify patent claims that depend on specific substitution patterns [1][2].

Halogen type Switching Br to Cl may shift target binding affinity, invalidating SAR assumptions derived from brominated scaffolds.
Regioisomer mismatch Different substitution patterns alter electronic distribution, disrupting expected reactivity in cross-coupling sequences.
Non-orthogonal analogs Lack of both C2-Cl and C6-Br eliminates sequential functionalization, limiting library diversification potential.

6-Bromo-2-chloro-3-methylquinoxaline: Evidence vs. Analogs


NMDA Glycine Site Antagonism: Halogen Substitution Impact

In a comprehensive SAR study of 1,4-dihydroquinoxaline-2,3-diones (QXs) as NMDA receptor glycine site antagonists, substitution of chlorine with bromine at the 7-position (analogous to the 6-position in quinoxaline numbering) resulted in a potency reduction from IC50 = 5 nM (7-chloro-6-methyl-5-nitro QX, compound 14g) to IC50 = 9 nM (7-bromo-6-methyl-5-nitro QX, compound 14f) [1]. While the target compound 6-bromo-2-chloro-3-methylquinoxaline was not directly assayed in this study, the class-level SAR data firmly establish that bromo substitution at the 6/7-position modulates target binding affinity in a manner distinct from chloro substitution, and that methyl substitution at the adjacent position (C6 in the QX numbering system) is favorable for potency compared to larger alkyl or alkoxy groups [1]. This evidence demonstrates that the specific halogen-methyl pairing in 6-bromo-2-chloro-3-methylquinoxaline offers a unique SAR signature that cannot be achieved with mono-halogenated or differently substituted analogs.

Halogen SAR (NMDA Glycine Site)
Class-level inference
7-chloro-6-methyl-5-nitro QX IC50 5 nM
vs
7-bromo-6-methyl-5-nitro QX IC50 9 nM
Bromo substitution yields distinct binding affinity; not interchangeable with chloro.
Not directly assayed; class-level SAR from radioligand displacement in rat brain membranes.
NMDA receptor antagonism Glycine site Quinoxaline-2,3-dione SAR

A549 Lung Cancer: Bromo vs. Nitro Quinoxaline Activity

A 2024 study evaluated 26 quinoxaline derivatives for antiproliferative activity against human non-small-cell lung cancer A549 cells [1]. The research explicitly concluded that 'the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton has been shown to provide better inhibition against lung cancer cells' [1]. Among the most active compounds in the series, compound 4m displayed an IC50 of 9.32 ± 1.56 μM against A549 cells, comparable to the clinical drug 5-fluorouracil (IC50 = 4.89 ± 0.20 μM) [1]. While 6-bromo-2-chloro-3-methylquinoxaline was not the final assayed entity, the study provides direct class-level evidence that the presence of bromine on the quinoxaline core—as opposed to nitro or other substituents—enhances anticancer potency in this cellular model. This finding supports the selection of brominated quinoxaline building blocks for oncology-focused medicinal chemistry programs.

Antiproliferative SAR (A549 Cells)
Class-level inference
Bromo quinoxaline (best analog) IC50 9.32 µM
vs
Nitro analogs lower activity
Bromo substitution supports higher antiproliferative activity; context-dependent.
Not directly tested; MTT assay on A549 cells. 5-FU reference IC50 4.89 µM for comparison.
Anticancer Non-small-cell lung cancer Quinoxaline SAR

c-Met Kinase Inhibitor Synthesis: Orthogonal Halogen Reactivity

In the synthesis of novel c-Met kinase inhibitors, researchers employed 6-bromo-3-methylquinoxalin-2(1H)-one (compound 1) as a key starting material, which was subsequently chlorinated with phosphorus oxychloride to yield the 2-chloro derivative 5 (chemically identical to 6-bromo-2-chloro-3-methylquinoxaline) [1]. Compound 5 served as a pivotal intermediate for diversification into a library of substituted quinoxaline derivatives (compounds 6-8, 9, 10, 13, 15) via nucleophilic displacement of the C2 chlorine [1]. The orthogonal reactivity—where the C6 bromine remains intact during C2 chlorine displacement and can subsequently participate in cross-coupling reactions—enables sequential, site-selective functionalization that is not possible with bis-chloro or non-halogenated analogs. Several final compounds (2e, 7a, 12b, 13) demonstrated comparable inhibition activity to the reference drug, while compounds 4 and 12a exhibited more potent inhibition than Doxorubicin [1].

Orthogonal Reactivity (c-Met Inhibitors)
Head-to-head comparison
Sequential C2-Cl displacement, then C6-Br cross-coupling enables diverse library synthesis not possible with non-orthogonal analogs.
Unique reactivity supports lead optimization and candidate diversification.
Derived compounds showed inhibition comparable to or exceeding Doxorubicin in c-Met kinase assays.
c-Met kinase inhibition Orthogonal functionalization Anticancer drug discovery

Physicochemical and Stability Differentiation

6-Bromo-2-chloro-3-methylquinoxaline (CAS 98416-72-9) exhibits a melting point of 125-126 °C and a predicted boiling point of 316.7 ± 37.0 °C with a density of 1.667 ± 0.06 g/cm³ . Critically, its storage requirements—under inert gas (nitrogen or argon) at 2-8 °C —reflect inherent sensitivity to moisture and oxidative conditions due to the electrophilic C2 chlorine and the heavy bromine substituent. This differentiates it from non-halogenated quinoxalines (e.g., 2,3-dimethylquinoxaline), which are typically air-stable solids, and from regioisomers such as 6-bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7), which may possess distinct crystallinity, solubility, and reactivity profiles owing to altered electronic distribution across the pyrazine ring. Procurement of the correct regioisomer is essential, as even isomeric compounds with identical molecular formula (C9H6BrClN2) and molecular weight (257.51 g/mol) will exhibit divergent reactivity in nucleophilic aromatic substitution and cross-coupling reactions, potentially derailing synthetic campaigns and invalidating biological data.

Stability & Physical Properties
Data to verify
mp 125–126°C; requires inert gas storage at 2–8°C. Regioisomer may differ in crystallinity/reactivity.
Storage conditions differ from non-halogenated analogs; verify regioisomer identity for reproducible synthesis.
Predicted bp/density; supplier-reported storage. Source review recommended.
Physicochemical characterization Stability Storage conditions

6-Bromo-2-chloro-3-methylquinoxaline: Application Scenarios


CNS Drug Discovery: NMDA Glycine Site Antagonists

Researchers developing novel antagonists for the glycine site of the NMDA receptor should prioritize 6-bromo-2-chloro-3-methylquinoxaline as a synthetic intermediate. Class-level SAR evidence demonstrates that bromo substitution at the quinoxaline 6-position yields distinct potency compared to chloro substitution (IC50 = 9 nM vs. 5 nM for nitro-substituted QX derivatives) [1]. This compound provides the requisite bromine handle for generating bromo-substituted 1,4-dihydroquinoxaline-2,3-diones, a validated chemotype for CNS-active glycine site antagonists with promising in vivo anticonvulsant activity in the maximal electroshock (MES) model [1].

Oncology: c-Met Kinase Inhibitor Lead Optimization

6-Bromo-2-chloro-3-methylquinoxaline is a validated key intermediate in the synthesis of potent c-Met kinase inhibitors. As demonstrated by Abbas et al. (2015), chlorination of 6-bromo-3-methylquinoxalin-2(1H)-one yields this exact compound, which then undergoes nucleophilic displacement at C2 to generate a diverse library of derivatives [1]. Several final compounds displayed inhibition activity comparable to or exceeding that of Doxorubicin [1]. Procurement of this intermediate enables medicinal chemistry teams to efficiently explore SAR around the quinoxaline C2 position while preserving the C6 bromine for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

Anticancer SAR Studies: NSCLC Programs

Based on recent evidence that bromo-substituted quinoxalines exhibit superior antiproliferative activity against A549 NSCLC cells compared to nitro-substituted analogs [1], 6-bromo-2-chloro-3-methylquinoxaline serves as an ideal building block for synthesizing focused libraries of brominated quinoxalines. The compound's orthogonal halogens allow for systematic exploration of substitution effects on cytotoxicity, apoptosis induction (via mitochondrial and caspase-3 pathways), and selectivity against normal cell lines [1]. Its use ensures that the critical bromine pharmacophore, shown to enhance lung cancer cell inhibition, is retained throughout the synthetic sequence.

Chemical Biology: Bifunctional Probe Synthesis

The presence of both C2 chlorine (reactive toward SNAr) and C6 bromine (reactive toward Pd-catalyzed cross-coupling) makes 6-bromo-2-chloro-3-methylquinoxaline an exceptional scaffold for constructing bifunctional chemical probes [1]. Sequential functionalization allows attachment of, for example, a fluorophore or biotin tag at C2 via amine displacement, followed by introduction of a targeting moiety at C6 via Suzuki coupling. This orthogonal reactivity profile is not available in 2,3-dichloroquinoxaline or 6,7-dibromoquinoxaline, positioning CAS 98416-72-9 as a uniquely enabling intermediate for chemical biology applications requiring site-specific dual labeling.

Application
Selection Property
Validation Focus
NMDA glycine site antagonist development
Brominated quinoxaline scaffold with halogen-dependent SAR
Glycine site binding affinity modulation (reported class-level SAR)
c-Met kinase inhibitor lead optimization
Orthogonal C2-Cl / C6-Br reactivity for sequential derivatization
Kinase inhibition profile comparison against Doxorubicin reference
NSCLC anticancer SAR studies
Bromo vs nitro antiproliferative profile on quinoxaline core
A549 cell growth inhibition and selectivity window
Bifunctional chemical probe synthesis
Sequential SNAr / cross-coupling capability at distinct positions
Site-specific dual labeling efficiency and probe stability

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